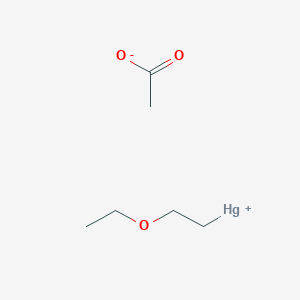
2-Ethoxyethylmercury acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxyethylmercury acetate is a chemical compound that has been used in scientific research for various purposes. It is a derivative of mercury, which is a toxic heavy metal. However, 2-Ethoxyethylmercury acetate has unique properties that make it useful in certain applications. In
Mechanism Of Action
The mechanism of action of 2-Ethoxyethylmercury acetate is not fully understood. However, it is believed that the compound can bind to sulfhydryl groups on proteins and enzymes, disrupting their function. This can lead to cellular damage and toxicity.
Biochemical And Physiological Effects
2-Ethoxyethylmercury acetate has been shown to have toxic effects on various biological systems. It can cause oxidative stress, mitochondrial dysfunction, and DNA damage. In addition, it can affect the immune system and lead to inflammation. These effects can be observed in both in vitro and in vivo studies.
Advantages And Limitations For Lab Experiments
One advantage of using 2-Ethoxyethylmercury acetate in lab experiments is its high solubility in organic solvents. This makes it easy to use in various reactions and analytical techniques. However, the compound is highly toxic and requires careful handling and disposal. It is also expensive and not readily available.
Future Directions
There are several future directions for research involving 2-Ethoxyethylmercury acetate. One area of interest is the development of safer and more effective mercury chelators. Another area is the study of the compound's effects on specific biological systems, such as the nervous system or the immune system. In addition, there is a need for further research on the environmental impact of mercury compounds, including 2-Ethoxyethylmercury acetate.
Conclusion:
2-Ethoxyethylmercury acetate is a chemical compound that has been used in scientific research for various purposes. It is synthesized by reacting ethylene oxide with mercuric acetate and has unique properties that make it useful in certain applications. The compound has toxic effects on various biological systems and requires careful handling and disposal. However, there are several future directions for research involving 2-Ethoxyethylmercury acetate, including the development of safer mercury chelators and the study of its effects on specific biological systems.
Synthesis Methods
2-Ethoxyethylmercury acetate can be synthesized by reacting ethylene oxide with mercuric acetate in the presence of a catalyst. The reaction produces 2-Ethoxyethylmercury acetate as a white crystalline solid. The purity of the compound can be improved by recrystallization and purification techniques.
Scientific Research Applications
2-Ethoxyethylmercury acetate has been used in scientific research for various purposes. It is commonly used as a reagent in organic synthesis reactions. It can also be used as a reference standard for analytical chemistry techniques. In addition, 2-Ethoxyethylmercury acetate has been used in the study of mercury toxicity and its effects on the environment.
properties
CAS RN |
124-08-3 |
|---|---|
Product Name |
2-Ethoxyethylmercury acetate |
Molecular Formula |
C6H12HgO3 |
Molecular Weight |
332.75 g/mol |
IUPAC Name |
2-ethoxyethylmercury(1+);acetate |
InChI |
InChI=1S/C4H9O.C2H4O2.Hg/c1-3-5-4-2;1-2(3)4;/h1,3-4H2,2H3;1H3,(H,3,4);/q;;+1/p-1 |
InChI Key |
FAVXZIAISXPFRT-UHFFFAOYSA-M |
SMILES |
CCOCC[Hg+].CC(=O)[O-] |
Canonical SMILES |
CCOCC[Hg+].CC(=O)[O-] |
Other CAS RN |
124-08-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Spiro[3.3]heptane](/img/structure/B86710.png)


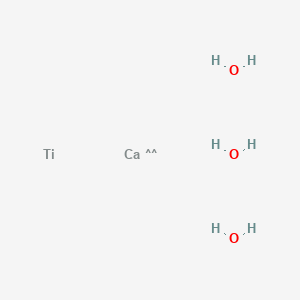
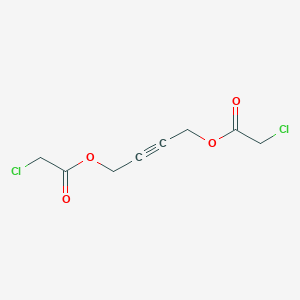
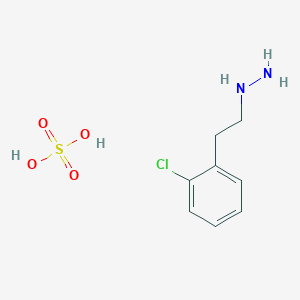
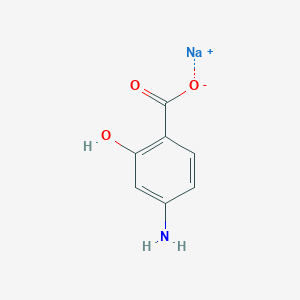
![6-Methylbenzo[d]isoxazole](/img/structure/B86724.png)
![Dibenzo[c,f]cinnoline](/img/structure/B86725.png)

